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Compound of Interest

Compound Name: Methyl 4-pyridylacetate

Cat. No.: B1295237 Get Quote

Introduction

Methyl 4-pyridylacetate is a pyridine derivative of significant interest in chemical synthesis

and pharmaceutical research. Its structural elucidation and characterization are critically

dependent on modern spectroscopic techniques. This technical guide provides a

comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data for Methyl 4-pyridylacetate. The information is intended for

researchers, scientists, and professionals in drug development, offering a detailed analysis of

its spectral properties.

Spectroscopic Data
The following sections present the key spectroscopic data for Methyl 4-pyridylacetate (CAS

No: 29800-89-3, Molecular Formula: C₈H₉NO₂).[1] While direct experimental spectra are not

widely available in public databases, the data presented here are based on established

principles of spectroscopy and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)
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Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~8.5 Doublet (d) 2H H-2, H-6 (α to N)

~7.2 Doublet (d) 2H H-3, H-5 (β to N)

~3.7 Singlet (s) 2H -CH₂-

~3.6 Singlet (s) 3H -OCH₃

¹³C NMR (Carbon-13 NMR) Data (Predicted)

Chemical Shift (δ) (ppm) Assignment

~171 C=O (Ester)

~150 C-2, C-6

~145 C-4

~124 C-3, C-5

~52 -OCH₃

~41 -CH₂-

Infrared (IR) Spectroscopy
Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

~3050-3000 Medium C-H stretch (aromatic)

~2950-2850 Medium C-H stretch (aliphatic)

~1740 Strong C=O stretch (ester)

~1600, ~1480 Medium C=C and C=N stretching (ring)

~1250-1000 Strong C-O stretch (ester)
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Mass Spectrometry (MS)
Predicted Mass Spectral Data

m/z Relative Intensity Assignment

151 High [M]⁺ (Molecular Ion)

92 High [M - COOCH₃]⁺

65 Medium
Loss of HCN from pyridinium

ion

The NIST WebBook reports an ionization energy of 9.62 ± 0.02 eV for Methyl 4-pyridylacetate
as determined by electron ionization mass spectrometry.

Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous sample

preparation and adherence to standardized instrumental procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Accurately weigh 5-25 mg of Methyl 4-pyridylacetate for ¹H NMR and 20-50 mg for ¹³C

NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, DMSO-d₆). To avoid overwhelming sample signals, it is crucial to use

solvents where protons have been replaced by deuterium.

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove

any particulate matter.

If quantitative analysis is required, a known amount of an internal standard (e.g.,

tetramethylsilane - TMS) can be added.
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Data Acquisition:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic

field.

Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

Tune and match the probe to the appropriate nucleus (¹H or ¹³C).

Set the acquisition parameters, including the number of scans, spectral width, and

relaxation delay.

Acquire the free induction decay (FID) and perform a Fourier transform to obtain the NMR

spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small, solid sample or a drop of a liquid sample directly onto the ATR crystal.

Apply pressure using the instrument's anvil to ensure good contact between the sample

and the crystal.

Sample Preparation (KBr Pellet - for solid samples):

Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in an

agate mortar.

Place the mixture into a pellet press and apply pressure to form a thin, transparent disc.

Data Acquisition:

Place the ATR accessory with the sample or the KBr pellet into the sample compartment of

the FTIR spectrometer.

Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet.
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Acquire the sample spectrum. The instrument's software will automatically ratio the

sample spectrum to the background spectrum to produce the final absorbance or

transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction:

For pure, volatile samples, direct infusion or a heated probe can be used.

For complex mixtures or less volatile compounds, the sample is typically introduced via a

gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). This separates the

components of the mixture before they enter the mass spectrometer.

Ionization:

The sample molecules are ionized in the ion source. Common techniques include:

Electron Ionization (EI): A high-energy electron beam bombards the sample, causing the

loss of an electron and forming a molecular ion. This is an energetic method that often

leads to extensive fragmentation.

Chemical Ionization (CI): A reagent gas is ionized, which then transfers a proton to the

analyte molecule. This is a softer ionization technique that typically results in less

fragmentation and a more prominent molecular ion peak.

Mass Analysis and Detection:

The resulting ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

The separated ions are detected, and the resulting signal is processed to generate a mass

spectrum.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like Methyl 4-pyridylacetate.
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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